s-Triazole, 3,5-bis(o-tolyl)-
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Overview
Description
s-Triazole, 3,5-bis(o-tolyl)-: is a chemical compound belonging to the triazole family, characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of s-Triazole, 3,5-bis(o-tolyl)- typically involves the reaction of formalin with 2,5-ditolyl-1,3,4-oxadiazoles, followed by hydrolysis of the resulting formyl derivatives .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: s-Triazole, 3,5-bis(o-tolyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Substitution: Substitution reactions often require the presence of nucleophiles or electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxyphenyl derivatives, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
Chemistry: s-Triazole, 3,5-bis(o-tolyl)- is used in the synthesis of various biologically active molecules and as a building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and antitubercular activities .
Medicine: The compound has shown promise in the development of new therapeutic agents, particularly in the treatment of fungal infections and tuberculosis .
Industry: In the industrial sector, s-Triazole, 3,5-bis(o-tolyl)- is used as a corrosion inhibitor and in the production of advanced materials .
Mechanism of Action
The mechanism of action of s-Triazole, 3,5-bis(o-tolyl)- involves its interaction with specific molecular targets, such as cytochrome P450 enzymes . The compound can inhibit the binding of substrates to these enzymes, thereby exerting its biological effects . Additionally, the triazole ring structure allows for interactions through hydrogen bonding, π–π stacking, and dipole interactions .
Comparison with Similar Compounds
1,2,3-Triazole: Another isomer of triazole with similar biological activities.
1,2,4-Triazole: Known for its antifungal and antitubercular properties.
Benzotriazole: A related compound used as a corrosion inhibitor.
Uniqueness: s-Triazole, 3,5-bis(o-tolyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as a therapeutic agent make it a valuable compound in various research and industrial applications .
Properties
CAS No. |
85681-49-8 |
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Molecular Formula |
C16H15N3 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
3,5-bis(2-methylphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C16H15N3/c1-11-7-3-5-9-13(11)15-17-16(19-18-15)14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,17,18,19) |
InChI Key |
CJJLZZUJURYVAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NN2)C3=CC=CC=C3C |
Origin of Product |
United States |
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